molecular formula C13H11F3N2O3 B1401704 [5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester CAS No. 1208081-92-8

[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Cat. No. B1401704
CAS RN: 1208081-92-8
M. Wt: 300.23 g/mol
InChI Key: CVWSQBCVMGBIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3TFPO is C13H11F3N2O3. The InChI key is CVWSQBCVMGBIEN-UHFFFAOYSA-N. The canonical SMILES representation is CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F.


Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . These approaches necessitate that the choice and installation of oxadiazole substituents precede oxadiazole formation, thereby limiting their synthetic versatility .


Physical And Chemical Properties Analysis

3TFPO has a molecular weight of 315.26 g/mol and a white solid crystalline appearance. It is soluble in common organic solvents like ethanol, methanol, and dichloromethane. The melting point of 3TFPO is around 103-107°C.

Scientific Research Applications

Anticancer Properties

Research has highlighted the synthesis and cytotoxic evaluation of novel 1,3,4-oxadiazole derivatives containing phenyl thiophene moiety. These compounds were studied for their anticancer properties against several cell lines, including HepG2, Caco-2, and PANC-1, revealing specific derivatives showing moderate to significant cytotoxicity, indicating potential as anticancer agents (Adimule et al., 2014).

Antimicrobial Activity

Another study synthesized novel indole-based 1,3,4-oxadiazoles, which were evaluated for their antimicrobial activity. These compounds displayed promising antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Nagarapu & Pingili, 2014).

Synthetic Methods and Characterization

Efficient synthetic routes have been developed for the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under microwave irradiation. This method offers a rapid and convenient approach to obtaining these compounds, which have been characterized for their structural properties, indicating a broad application in material science and pharmaceutical research (Mogilaiah, Babu, & Prasad, 2009).

Energetic Material Synthesis

The synthesis of di- and trinitromethyl-1,2,4-oxadiazoles and their salts has been documented, showing that these compounds exhibit good detonation performance and specific impulses. Such characteristics make them suitable for applications in energetic materials (Hermann et al., 2018).

Scale-Up Synthesis for Preclinical Studies

An efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, features a regioselective cycloaddition leading to a key intermediate, showcasing the potential of 1,2,4-oxadiazole derivatives in the development of therapeutic agents (Hou et al., 2016).

Future Directions

The oxadiazole motif, to which 3TFPO belongs, is prominent in materials and medicinal chemistry . Current investigations into their activity as anticancer, antimicrobial, and antiviral agents highlight their use in medicinal chemistry programs . Therefore, the future directions of 3TFPO and similar compounds could involve further exploration of their potential in these areas.

properties

IUPAC Name

ethyl 2-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWSQBCVMGBIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.